molecular formula C20H23ClN2O5S B4245226 N-(4-CHLOROPHENYL)-2-METHOXY-5-METHYL-N-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE

N-(4-CHLOROPHENYL)-2-METHOXY-5-METHYL-N-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE

Cat. No.: B4245226
M. Wt: 438.9 g/mol
InChI Key: JFJFUBBKVDSIQF-UHFFFAOYSA-N
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Description

N-(4-CHLOROPHENYL)-2-METHOXY-5-METHYL-N-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE: is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxy group, a methyl group, and a morpholinyl group attached to a benzenesulfonamide backbone. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-2-METHOXY-5-METHYL-N-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE typically involves multiple steps:

    Formation of the Benzenesulfonamide Backbone: The initial step involves the sulfonation of a suitable benzene derivative to form the benzenesulfonamide backbone.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using a chlorinated benzene derivative and a suitable nucleophile.

    Attachment of the Methoxy and Methyl Groups: The methoxy and methyl groups are introduced through alkylation reactions, using appropriate alkylating agents under controlled conditions.

    Incorporation of the Morpholinyl Group: The morpholinyl group is attached via a nucleophilic substitution reaction, using morpholine and a suitable electrophile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROPHENYL)-2-METHOXY-5-METHYL-N-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-CHLOROPHENYL)-2-METHOXY-5-METHYL-N-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-2-METHOXY-5-METHYL-N-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways.

    Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-methoxy-5-methylbenzenesulfonamide
  • N-(4-chlorophenyl)-2-methoxybenzenesulfonamide
  • N-(4-chlorophenyl)-benzenesulfonamide

Uniqueness

N-(4-CHLOROPHENYL)-2-METHOXY-5-METHYL-N-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE is unique due to the presence of the morpholinyl group, which imparts distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

N-(4-chlorophenyl)-2-methoxy-5-methyl-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O5S/c1-15-3-8-18(27-2)19(13-15)29(25,26)23(17-6-4-16(21)5-7-17)14-20(24)22-9-11-28-12-10-22/h3-8,13H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFJFUBBKVDSIQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC(=O)N2CCOCC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-CHLOROPHENYL)-2-METHOXY-5-METHYL-N-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N-(4-CHLOROPHENYL)-2-METHOXY-5-METHYL-N-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N-(4-CHLOROPHENYL)-2-METHOXY-5-METHYL-N-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N-(4-CHLOROPHENYL)-2-METHOXY-5-METHYL-N-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE
Reactant of Route 5
N-(4-CHLOROPHENYL)-2-METHOXY-5-METHYL-N-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N-(4-CHLOROPHENYL)-2-METHOXY-5-METHYL-N-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE

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